Product packaging for lectin I, Axinella polypoides(Cat. No.:CAS No. 149222-82-2)

lectin I, Axinella polypoides

Cat. No.: B1179016
CAS No.: 149222-82-2
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Description

Lectin I, Axinella polypoides, also known as this compound, is a useful research compound. Its molecular formula is C33H58N10O9. The purity is usually 95%.
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Properties

CAS No.

149222-82-2

Molecular Formula

C33H58N10O9

Synonyms

lectin I, Axinella polypoides

Origin of Product

United States

Isolation and Purification Methodologies for Lectin I, Axinella Polypoides

The isolation of lectins from marine sponges is a multi-step process that begins with the extraction from the organism's tissues, followed by sophisticated purification techniques to isolate the target protein. nih.govresearchgate.net The general workflow involves creating a crude extract and then employing chromatographic methods to achieve high purity. mdpi.com

The initial step typically involves homogenizing the sponge tissue in a buffered solution, such as Tris-HCl, to release the cellular contents. mdpi.comscielo.br This mixture is then centrifuged to separate the soluble proteins, including the lectin, from the solid tissue debris, resulting in a crude extract. scielo.br

Further purification often employs precipitation techniques, such as using ammonium (B1175870) sulfate (B86663), to selectively precipitate proteins from the crude extract. researchgate.netnih.gov However, the most effective and widely used technique for lectin purification is affinity chromatography, which leverages the protein's specific binding affinity for carbohydrates. mdpi.comnih.gov For instance, a lectin from the marine sponge Aplysina lactuca, which shares significant peptide similarity with Lectin I from Axinella polypoides, was successfully purified using a combination of ammonium sulfate precipitation and subsequent affinity chromatography on a guar (B607891) gum matrix. nih.gov This approach specifically captures the lectin while other proteins are washed away, leading to a significant increase in purity. Other sponge lectins have been isolated using affinity columns with different immobilized sugars, such as raffinose. nih.gov

Table 1: Summary of a Purification Protocol for a Lectin with High Similarity to Axinella polypoides Lectin I

StepMethodologyPrincipleOutcomeReference
1. Extraction Homogenization of sponge tissue in a buffered solution (e.g., Tris-HCl).Mechanical disruption of cells to release intracellular proteins into the buffer.Crude extract containing a mixture of proteins, including the target lectin. scielo.brnih.gov
2. Clarification Centrifugation of the homogenate.Separation of soluble proteins (supernatant) from insoluble cellular debris (pellet).Clarified supernatant enriched with soluble proteins. scielo.br
3. Precipitation Addition of ammonium sulfate to the supernatant."Salting out" effect where high salt concentration reduces the solubility of proteins, causing them to precipitate.A protein pellet enriched with the lectin, removing some impurities. nih.gov
4. Affinity Chromatography Passing the re-dissolved protein fraction through a column containing an immobilized carbohydrate ligand (e.g., guar gum).The lectin specifically binds to the carbohydrate on the column matrix, while non-binding proteins pass through. The bound lectin is later released using a competitive sugar solution.Highly purified lectin. nih.gov

Following affinity chromatography, additional steps like gel filtration may be used to further polish the sample and characterize the protein's molecular weight. nih.gov

Expression in Heterologous Bacterial Systems

To overcome the limitations of sourcing from the native organism and to facilitate detailed structural and functional studies, sponge lectins can be produced using recombinant DNA technology. nih.govresearchgate.net This involves expressing the gene encoding the lectin in a host organism, such as a bacterium, which can then produce large quantities of the desired protein. mdpi.com

The expression of sponge lectins in heterologous bacterial systems, most commonly Escherichia coli, is a well-established strategy. nih.govmdpi.com This approach allows for the production of recombinant lectins for research into their biotechnological and physiological roles. mdpi.com While specific reports detailing the expression of Axinella polypoides Lectin I in a bacterial host are not prominent in the surveyed literature, the general methodology is widely applied to other marine lectins. nih.govresearchgate.net The feasibility of producing recombinant lectins from this sponge is demonstrated by the availability of recombinant Axinella polypoides Lectin-3, which has been produced in a yeast expression system. cusabio.com

The typical workflow for expressing a sponge lectin in a bacterial system involves several key stages, from obtaining the gene sequence to purifying the final recombinant protein.

Table 2: Generalized Workflow for Heterologous Expression of a Lectin in a Bacterial System

StepDescriptionPurpose
1. Gene Acquisition & Cloning The gene sequence for the lectin is synthesized or amplified via PCR and inserted into an expression plasmid (vector).To create a recombinant DNA molecule that can be introduced into the host bacterium.
2. Transformation The expression vector containing the lectin gene is introduced into a suitable strain of E. coli.To transfer the genetic blueprint for the lectin into the bacterial host that will act as a "factory" for the protein.
3. Culture & Induction The transformed bacteria are grown in a nutrient-rich medium. Protein expression is then initiated by adding an inducing agent (e.g., IPTG).To multiply the bacterial cells and then switch on the gene to start the production of the recombinant lectin.
4. Cell Lysis The bacterial cells are harvested and broken open (lysed) using chemical or physical methods.To release the recombinant lectin from the host cells into a solution (lysate).
5. Purification The recombinant lectin is purified from the cell lysate, often using affinity chromatography (e.g., via an engineered purification tag) and other chromatographic techniques.To isolate the target recombinant lectin from all other bacterial proteins and components.

This recombinant approach is crucial for generating the substantial quantities of pure protein necessary for comprehensive biochemical characterization and exploring potential biotechnological applications. mdpi.com

Molecular Characterization and Structural Investigations of Lectin I, Axinella Polypoides

Primary Structure Elucidation

The determination of the primary structure, or the precise sequence of amino acids, is a fundamental step in characterizing any protein. For lectin I from Axinella polypoides, this area of research appears to be incomplete based on available data.

Modern proteomics employs powerful techniques for the sequencing of amino acids in a protein. The classical method, Edman degradation , sequentially removes amino acid residues from the N-terminus of a polypeptide chain, which are then identified. This method has been a cornerstone of protein sequencing for decades.

More contemporary approaches are centered around mass spectrometry (MS) . In a typical bottom-up proteomics workflow, the protein of interest is first enzymatically digested into smaller peptides. These peptides are then separated, often by liquid chromatography, and introduced into a mass spectrometer. Through techniques like tandem mass spectrometry (MS/MS), the peptides are fragmented, and the resulting fragmentation patterns are used to deduce the amino acid sequence of each peptide. By assembling the sequences of these overlapping peptides, the full sequence of the original protein can be reconstructed.

While these methodologies are standard in protein chemistry, their specific application to determine the full amino acid sequence of lectin I from Axinella polypoides is not detailed in the available scientific literature.

Despite the availability of advanced sequencing technologies, the complete amino acid sequence of the subunits of lectin I from Axinella polypoides has not been published in the scientific literature reviewed. Obtaining this sequence would be a critical step for a deeper understanding of its structure-function relationships, for recombinant production of the protein, and for comparative analyses with other known lectins.

Intramolecular Disulfide Bridge Mapping

Disulfide bridges are crucial covalent bonds that stabilize the tertiary and quaternary structures of many proteins. Identifying the specific cysteine residues involved in these linkages is essential for a complete structural description.

The mapping of disulfide bonds is a specialized analytical challenge. A common strategy involves the use of mass spectrometry. The protein is digested under non-reducing conditions to keep the disulfide bonds intact. The resulting mixture will contain peptides linked by these bonds. By analyzing the mass of these linked peptides and their fragmentation patterns in MS/MS experiments, the specific cysteine residues that form each disulfide bridge can be identified.

However, a detailed map of the intramolecular disulfide bridges for lectin I from Axinella polypoides is not available in the current body of scientific literature. This information is vital for understanding the protein's folding and stability.

Comparative Analysis with Other Axinella polypoides Isolectins

The marine sponge Axinella polypoides is a rich source of D-galactose binding lectins, with several isolectins having been identified and characterized. Among these, Lectins I, II, III, and V have been subjects of comparative biochemical and structural studies, revealing intriguing similarities and differences that shed light on their genetic origins and molecular evolution.

Initial investigations into the primary structures of the isolectins from Axinella polypoides have unveiled a notable degree of homology, particularly between the two major components, Lectin I and Lectin II. The complete amino acid sequence of Lectin I, the predominant lectin in crude extracts, has been determined. It is a homodimer, with each subunit consisting of 144 amino acids nih.gov. Subsequent sequencing of Lectin II revealed that it shares a 65% homology with Lectin I nih.gov.

Further analysis has extended to other isolectins, although complete sequences for all are not yet available. The N-terminal amino acid sequences for Lectins III and V have been determined for the first 15 residues. This partial sequencing has shown that Lectin V is identical to Lectin II in this N-terminal region. In contrast, Lectin III exhibits significant divergence, with only five of its first 15 amino acids being identical to those of either Lectin I or Lectin II nih.gov.

Table 1: Summary of Amino Acid Sequence Comparison of Axinella polypoides Isolectins

Isolectin Sequence Status Number of Amino Acids Homology/Identity Notes
Lectin I Complete 144 per subunit -
Lectin II Complete Not specified 65% homology to Lectin I
Lectin III Partial (N-terminal) First 15 sequenced 5 identical residues to Lectins I or II in the N-terminal region
Lectin V Partial (N-terminal) First 15 sequenced Identical to Lectin II in the N-terminal region

The observed differences in the amino acid sequences of the Axinella polypoides isolectins provide a basis for inferring their genetic origins. The distinct sequences of Lectins I, II, and III suggest that they are likely the products of three different genes nih.gov. This genetic diversity could contribute to a broader range of biological functions or finer-tuning of carbohydrate recognition.

The origin of Lectin V, however, is less clear-cut. Its N-terminal identity to Lectin II opens up several possibilities for its formation. It could be a product of proteolytic cleavage of Lectin II, or it might arise from alternative splicing of the Lectin II gene transcript. A third possibility is that Lectin V is also encoded by a separate gene that is highly homologous to the gene for Lectin II nih.gov.

In terms of post-translational modifications, a key structural feature identified in both Lectin I and Lectin II is the presence of an intrachain disulfide bridge. In both of these isolectins, this disulfide bond forms a loop between the cysteine residues at positions 4 and 46 nih.gov. This structural element is crucial for the stability and activity of the lectins. The presence of this disulfide loop is a shared feature that underscores the structural relationship between Lectin I and Lectin II, despite their sequence differences nih.gov.

Phylogenetic Relationships and Sequence Homology Assessment

The molecular characterization of Lectin I from Axinella polypoides has included its comparison with a vast database of known protein sequences to determine its evolutionary relationships.

A significant finding from the sequence analysis of the Axinella polypoides isolectins, including Lectin I, is their lack of any significant similarity to known lectin sequences from either the animal or plant kingdoms nih.gov. This suggests that the lectins from this marine sponge may represent a unique family of carbohydrate-binding proteins that have evolved independently from other known lectin lineages. The distinct primary structure of these sponge lectins points to a different evolutionary origin and potentially novel mechanisms of carbohydrate recognition and biological function. This uniqueness makes them valuable subjects for further research into the diversity and evolution of lectins in marine invertebrates.

Physiological Roles and Endogenous Functions Within Axinella Polypoides

Involvement in Morphogenesis and Cellular Interactions

Lectins, by their nature as carbohydrate-binding proteins, are crucial in mediating cell-cell adhesion and communication, which are fundamental processes in morphogenesis. ontosight.ainih.govmdpi.com Lectin I, with its specificity for galactose, interacts with glycoproteins and glycolipids on cell surfaces, enabling it to modulate cellular behaviors and foster tissue organization. ontosight.ai This function is vital for the development and maintenance of the sponge's structural integrity. nih.govmdpi.com The ability of lectins to create molecular bridges between cells and activate signaling pathways is a key aspect of their role in morphogenesis. nih.gov

Contributions to Biomineralization and Spiculogenesis

While sponge lectins, in general, are known to be involved in biomineralization and the formation of spicules, the primary structural role of Lectin I in Axinella polypoides is associated with the organic skeleton. nih.govresearchgate.net

A significant function of Lectin I is its participation in the synthesis of spongin, the collagenous protein that forms the sponge's flexible skeletal framework. mdpi.comnih.gov Immunohistochemical studies have shown that lectins are found within the spongin fibers of the sponge. nih.gov The D-galactose-specific lectins in Axinella polypoides are believed to be directly involved in the production of these fibers. mdpi.comresearchgate.net This is supported by the high concentration of lectin-containing cells in areas where spongin production is expected to occur. nih.govresearchgate.net The presence of these lectins within the spongin network suggests their role in the assembly and organization of the fibers. researchgate.net

Lectin I is intrinsically linked to specialized cells called spherulous cells. nih.govnih.gov These cells are responsible for producing and storing the lectins. researchgate.netnih.gov Electron microscopy reveals that spherulous cells with small vesicles predominantly contain lectin II, a precursor, and as these cells mature into spherulous cells with large vesicles, lectin II is converted into lectin I. nih.gov These spherulous cells are motile and are found concentrated in bundles along with spindle-shaped cells that preform the spongin fiber network, particularly at the growing tips of the sponge. nih.govresearchgate.net This direct association indicates that the spherulous cells transport the lectins to sites of spongin synthesis, playing a crucial role in tissue development and the formation of the sponge's supportive axis. nih.govresearchgate.net

Participation in Host Defense Mechanisms of the Sponge

Lectins are a key component of the innate immune system in many invertebrates, including sponges. ontosight.ainih.govmsu.ru They function as recognition molecules that can identify and bind to foreign particles, such as bacteria and other pathogens. nih.govmsu.ru This binding can lead to the agglutination (clumping) of foreign cells, which immobilizes them and facilitates their removal. msu.ru The ability of Lectin I to bind to specific carbohydrate structures on the surfaces of microbes is a potential mechanism for non-self recognition, forming a primary line of defense for Axinella polypoides. ontosight.ainih.gov While direct evidence for Lectin I's bactericidal activity is part of a broader function attributed to sponge lectins, its role in immunological defense is a recognized possibility. nih.govsciencepub.net

Role in Symbiotic Relationships with Microorganisms

Sponges are known to host diverse communities of microorganisms, and lectins are thought to play a role in mediating these symbiotic relationships. nih.govresearchgate.net The carbohydrate-recognition capabilities of lectins may be crucial for the sponge to select and maintain beneficial microbial partners while defending against pathogenic ones. nih.gov By binding to specific sugars on bacterial cell walls, Lectin I could facilitate the attachment and retention of symbiotic bacteria that are beneficial to the sponge. nih.govmsu.ru This suggests that lectin-carbohydrate interactions are a potential basis for the communication and establishment of symbiosis between the sponge and its associated microorganisms. nih.govasm.org

Intracellular Localization and Distribution Patterns

Research has precisely mapped the location of Lectin I within Axinella polypoides. nih.govnih.gov Autoradiography and immunohistochemical methods have confirmed that Lectin I is not found on the surface of any cell type but is stored internally within vesicles of the spherulous cells. nih.govresearchgate.netnih.gov Specifically, Lectin I is predominantly found in spherulous cells that contain large vesicles. nih.gov

These lectin-producing cells exhibit a distinct distribution pattern throughout the sponge tissue. They are found in high concentrations, large and tightly packed, in the outer layer of the ectosome and within the meshwork of spongin fibers that form the central axis of the sponge. nih.gov Smaller, more scattered spherulous cells are present in the inner ectosome and are distributed throughout the choanosome. nih.gov This strategic placement ensures that the lectin can be deployed where it is needed for skeletal synthesis and defense. nih.govnih.gov

Data Tables

Table 1: Properties of Lectin I from Axinella polypoides

Property Description Reference(s)
Type D-galactose binding lectin nih.gov
Molecular Weight (Subunit) 15,847 +/- 10 Da nih.gov
Structure Homodimer nih.gov
Composition (Subunit) 144 amino acids nih.gov
Key Feature One intrachain disulfide bridge (Cys4-Cys46) nih.gov
Primary Binding Specificity D-galactose ontosight.ai

Table 2: Cellular Localization and Function of Lectin I

Aspect Details Reference(s)
Producing Cell Spherulous cells nih.govnih.gov
Intracellular Location Stored in large vesicles within spherulous cells nih.govnih.gov
Tissue Distribution Concentrated in the outer ectosome and central axis spongin network; also present in the inner ectosome and choanosome. nih.gov
Primary Function Involvement in spongin fiber synthesis. mdpi.comnih.gov
Associated Precursor Converted from Lectin II within maturing spherulous cells. nih.gov

Storage within Spherulous Cell Vesicles

Immunohistochemical studies and microscopy have revealed that Lectin I, along with Lectin II, is stored inside the vesicles of spherulous cells. nih.govnih.govmarinespecies.org These specialized cells are characterized by a small nucleus and a cytoplasm almost entirely filled with vesicles of varying sizes. nih.gov Electron microscopy shows that smaller vesicles contain an electron-dense material, while the larger vesicles are filled with a substance described as having a fluffy and fibrillar structure. nih.gov

Spherulous cells are distributed throughout the sponge, but their concentration and size vary. They are large and densely packed in the outer layer of the ectosome and within the spongin fiber network of the central axis. nih.gov In contrast, they appear smaller and more scattered in the inner ectosome and throughout the choanosome. nih.gov The presence of these lectin-containing cells in areas of spongin fiber production has led to suggestions that the lectins are involved in the synthesis of the sponge's skeletal framework. nih.govresearchgate.netsciencepub.net

Differential Distribution of Lectin I and Lectin II within Spherulous Cells

Research has demonstrated a distinct distribution pattern for the two D-galactose-specific lectins within the spherulous cell population. nih.govresearchgate.net Through the use of monospecific antibodies, it was determined that Lectin II is predominantly located in spherulous cells that contain small vesicles. nih.govresearchgate.net Conversely, Lectin I is primarily found in the spherulous cells characterized by large vesicles. nih.govresearchgate.net This differential localization is directly linked to a cellular transformation process within the sponge. nih.gov

Lectin TypePredominant Location (Spherulous Cell Vesicle Size)Molecular Weight (kDa)Conformation
Lectin I Large Vesicles nih.govresearchgate.net21 researchgate.netDimer researchgate.net
Lectin II Small Vesicles nih.govresearchgate.net15 researchgate.netMonomer researchgate.net

Cellular Transformations and Lectin Conversion

Electron-microscopic studies have elucidated a fascinating cellular maturation process that involves the conversion of the lectins. nih.govresearchgate.net The process begins with archaeocytes, a type of totipotent sponge cell, which are the precursors to spherulous cells. nih.gov These archaeocytes first develop into spherulous cells containing small vesicles, which are rich in Lectin II. nih.govresearchgate.net

In a subsequent transformation stage, these cells mature into spherulous cells with large vesicles. nih.govresearchgate.net This morphological change is accompanied by a biochemical conversion of the stored lectin. nih.gov Specifically, the 15 kDa Lectin II monomer is converted into the 21 kDa Lectin I dimer. nih.govresearchgate.netresearchgate.net This transformation suggests a functional maturation or activation sequence for the lectins, directly tied to the life cycle of the spherulous cells. nih.gov

Research Applications and Biotechnological Potential

Use as a Biochemical Probe in Glycobiology Research

Glycobiology, the study of the structure, biosynthesis, and biology of carbohydrates (sugars), heavily relies on tools that can specifically recognize and bind to these molecules. Lectins, with their precise carbohydrate-binding specificities, serve as indispensable biochemical probes. ontosight.ai Lectin I from Axinella polypoides is particularly noted for its strong affinity for D-galactose and related saccharides. nih.govontosight.ai This specificity allows researchers to detect, isolate, and characterize galactose-containing glycoconjugates, which are complex molecules where carbohydrates are linked to proteins (glycoproteins) or lipids (glycolipids). ontosight.aimdpi.com The interaction of Lectin I with these molecules is crucial for understanding fundamental biological processes such as cell-cell recognition, signaling, and immune responses. ontosight.ai

A primary application of Lectin I is in the histochemical and cytochemical identification of specific carbohydrate structures on the surfaces of cells and within tissues. nih.gov The D-galactose specificity of this lectin makes it an excellent probe for localizing galactose-containing glycoconjugates. ontosight.ai

Immunohistochemical studies on the sponge Axinella polypoides itself have provided significant insights. marinespecies.org Using antibodies raised against the D-galactose-specific lectins from this sponge, researchers have demonstrated that Lectin I and the related Lectin II are not found on the surface of any cell type but are stored within the vesicles of specialized cells known as "spherulous cells". nih.govmarinespecies.org Further investigation using monospecific antibodies revealed that Lectin I is predominantly located in spherulous cells with large vesicles, while Lectin II is found in those with small vesicles. marinespecies.org Electron microscopy suggests a maturation process where spherulous cells with small vesicles, containing Lectin II, transform into cells with large vesicles, which is accompanied by the conversion of Lectin II into Lectin I. marinespecies.org This precise localization within the sponge tissue highlights the lectin's role in the organism's internal processes and provides a model for how these probes can be used to map glycoconjugate distribution. marinespecies.org

Potential in Diagnostics and Assays (non-clinical)

The specific and reversible binding properties of lectins make them highly suitable for use in various non-clinical diagnostic and assay formats. ontosight.ai Lectin I from Axinella polypoides, with its defined galactose-binding activity, can be employed in lectin-based assays to detect and quantify specific glycans. For instance, in lectin-enzyme binding assays, the lectin can be used to capture glycoproteins, which are then detected using specific antibodies or enzymatic reactions. eur.nl The reactivity of Axinella polypoides lectin with a range of glycoproteins underscores its utility in such applications.

Table 1: Reactivity of Axinella polypoides Lectin in Binding Assays

This table summarizes the observed reactivity of lectins from Axinella polypoides with various glycoproteins, indicating its potential for use in specific detection assays.

Glycoprotein (B1211001)Reactivity Level
α1-acid glycoprotein (AGP)++
α-fetoprotein (AFP)+

Data sourced from lectin-enzyme binding assays. eur.nl Key: ++ (Strong positive reaction), + (Positive reaction).

This selective binding allows for the development of tools to identify changes in glycosylation patterns that may be associated with various biological states, serving as a valuable component in research-based diagnostic platforms. ontosight.ai

Broader Biotechnological Significance as a Bioactive Molecule

Beyond its role as a research probe, Lectin I is part of a larger family of sponge lectins that exhibit a wide range of biological activities, making them promising molecules for broader biotechnological applications. nih.govresearchgate.net While research on Lectin I is specific, the activities observed in closely related sponge lectins suggest potential avenues for its future investigation and use. nih.gov

Table 2: Potential Biotechnological Applications of Sponge Lectins

This table outlines the broader bioactive potential attributed to marine sponge lectins, including those from Axinella, indicating areas of interest for future research on Lectin I.

Potential ApplicationObserved Bioactivity in Sponge Lectins
Modulation of Inflammatory ResponseSome plant lectins have demonstrated proinflammatory effects. nih.gov
Antimicrobial ActivityLectins can interact with bacterial cell wall components. nih.gov
Cytotoxic / Anticancer ActivitySome lectins have shown the ability to affect apoptosis and autophagy in cancer cell lines. nih.gov
Neuromodulatory ActivityIdentified as a potential bioactivity of sponge lectins. nih.gov

These represent general findings for sponge lectins and provide a framework for investigating the specific potential of Lectin I from Axinella polypoides. nih.govresearchgate.net

The diverse bioactivities of marine sponge lectins highlight them as a rich source for the discovery of new molecules with significant pharmacological and biotechnological value. nih.govmdpi.com

Q & A

Q. What methodologies are employed to purify Lectin I from Axinella polypoides, and how is homogeneity validated?

Lectin I is typically isolated using affinity chromatography with Sepharose 4B, followed by separation via DEAE-cellulose ion-exchange chromatography and preparative disc electrophoresis. Homogeneity is confirmed using polyacrylamide gel electrophoresis, immunoelectrophoresis, and sedimentation analysis. These steps ensure minimal contamination from other sponge proteins or isolectins .

Q. What structural features define Lectin I, and how do they correlate with its carbohydrate-binding specificity?

Lectin I has a molecular weight of ~21,000 Da, a carbohydrate content of 0.5%, and an isoelectric point of pH 3.8–3.8. Its specificity for β-linked D-galactose residues is determined through inhibition assays , where p-nitrophenyl-β-D-galactoside and D-galactose are potent inhibitors. Structural studies (e.g., amino acid sequencing) reveal differences from Lectin II, such as immunochemical unrelatedness, which underpin distinct binding profiles .

Q. What is the hypothesized biological role of Lectin I in Axinella polypoides, and how is this investigated?

Lectin I is proposed to function in cell adhesion or pathogen recognition. Researchers use immunohistochemical localization in sponge tissues to track lectin distribution and test agglutination activity against microbial or eukaryotic cells. Comparative studies with non-lectin proteins from the same sponge help isolate its unique biological contributions .

Advanced Research Questions

Q. How can contradictions in binding affinity data between Lectin I and other isolectins be methodologically resolved?

Discrepancies (e.g., Lectin I’s 20-fold lower inhibition by D-galactose compared to Lectin II) require dose-response inhibition assays with standardized glycoconjugates (e.g., blood group substances). Statistical analysis of binding curves and structural modeling of lectin-carbohydrate interfaces can clarify whether differences stem from amino acid variations or carbohydrate-binding site topology .

Q. What strategies are effective for comparing Axinella polypoides lectins with galactose-specific lectins from other marine organisms?

Phylogenetic analysis of lectin sequences combined with glycan microarray screening allows cross-species comparison of carbohydrate specificity. For functional parallels, researchers assess lectin roles in symbiotic interactions (e.g., Parazoanthus axinellae colonization on sponges) using knockout models or competitive inhibition in situ .

Q. What challenges arise in ecological studies of Axinella polypoides, and how do they affect lectin research?

The sponge’s patchy Mediterranean distribution and slow growth complicate consistent sample collection. Researchers address this by standardizing geospatial sampling protocols (GPS-tagged dive logs) and using metabarcoding to confirm species identity. Variability in lectin yield across populations necessitates normalization to sponge biomass in comparative studies .

Q. How can researchers validate the evolutionary conservation of lectin-mediated mechanisms in Axinella polypoides under environmental stress?

Transcriptomic profiling under thermal stress (e.g., simulating ocean warming) identifies lectin gene expression changes. Coupled with functional assays (e.g., agglutination capacity post-stress), this reveals whether lectins contribute to the sponge’s resilience, as suggested by its unique ADP-ribose cycle activity under temperature shifts .

Methodological Considerations

  • Data Validation : Use orthogonal techniques (e.g., surface plasmon resonance and isothermal titration calorimetry) to confirm carbohydrate-binding kinetics .
  • Sample Consistency : Normalize lectin activity to protein concentration (Bradford assay) and sponge wet weight to control for intra-specimen variability .
  • Ethical Compliance : Adhere to marine sampling regulations (e.g., CITES permits) for endangered sponge species and document environmental impact assessments .

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